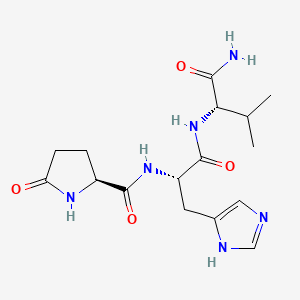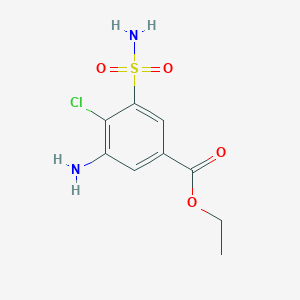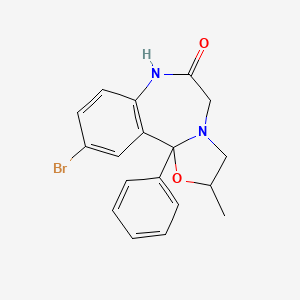![molecular formula C13H13BrN2O3 B14702933 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide CAS No. 25239-42-3](/img/structure/B14702933.png)
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium ion linked to a hydroxyethyl group substituted with a nitrophenyl moiety. Its distinct molecular arrangement makes it a subject of interest in both organic and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide typically involves a multi-step process:
Synthetic Routes: The initial step often includes the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the hydroxyethyl group through a reaction with an appropriate alcohol or aldehyde. The final step involves the quaternization of pyridine with the hydroxyethyl-nitrophenyl intermediate, resulting in the formation of the pyridinium ion.
Reaction Conditions: The nitration reaction is usually carried out under acidic conditions using nitric acid and sulfuric acid. The formation of the hydroxyethyl group may require basic conditions and the use of catalysts. The quaternization step is typically performed in the presence of a brominating agent such as hydrobromic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, altering their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The interaction with enzymes can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide can be compared with other similar compounds:
Similar Compounds: Compounds like 4-nitrophenethyl bromide and other nitrophenyl derivatives share structural similarities.
Uniqueness: The presence of the pyridinium ion and the specific arrangement of functional groups make this compound unique
Propriétés
Numéro CAS |
25239-42-3 |
|---|---|
Formule moléculaire |
C13H13BrN2O3 |
Poids moléculaire |
325.16 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanol;bromide |
InChI |
InChI=1S/C13H13N2O3.BrH/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18;/h1-9,13,16H,10H2;1H/q+1;/p-1 |
Clé InChI |
KIXLGAVKIBFIFA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)

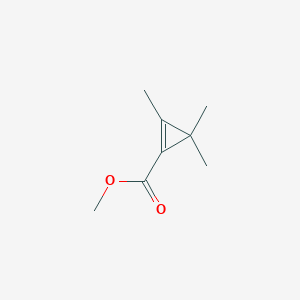

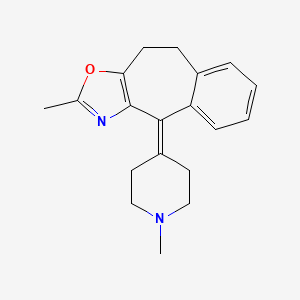
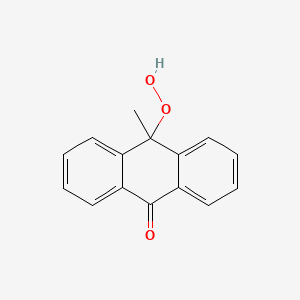

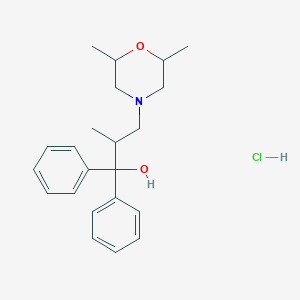
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)

